molecular formula C19H21N5OS B2967617 N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1448063-54-4

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2967617
CAS No.: 1448063-54-4
M. Wt: 367.47
InChI Key: YZFIBMRGOPBBKR-UHFFFAOYSA-N
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Description

This compound features a 2,1,3-benzothiadiazole core linked via a carboxamide group to a pyrazole ring substituted with cyclopentyl and cyclopropyl groups. The cyclopentyl and cyclopropyl substituents enhance lipophilicity, which may impact solubility and membrane permeability .

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(13-7-8-16-17(9-13)23-26-22-16)20-11-14-10-18(12-5-6-12)24(21-14)15-3-1-2-4-15/h7-10,12,15H,1-6,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFIBMRGOPBBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1448056-43-6)
  • Structural Difference : Replaces the benzothiadiazole core with a trifluoromethyl-substituted benzamide.
  • Molecular weight (377.4) is lower than the benzothiadiazole derivative, which may influence pharmacokinetics .
  • Synthesis : Similar coupling strategies likely apply, though starting materials differ (e.g., 2-(trifluoromethyl)benzoic acid vs. benzothiadiazole-5-carboxylic acid).
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS 64-17-5)
  • Structural Difference : Substitutes benzothiadiazole with benzothiazole and introduces a methylthiophene group on the pyrazole.
  • The methylthiophene group adds steric bulk and moderate lipophilicity. Molecular weight (C₁₆H₁₂N₄OS₂: 356.4) is lower than the target compound, suggesting differences in bioavailability .

Substituent Variations on Pyrazole

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 2034477-43-3)
  • Structural Difference : Uses an ethyl linker instead of a methyl group and incorporates thiophene at the pyrazole 3-position.
  • Thiophene introduces π-π stacking capabilities, contrasting with the cyclopentyl/cyclopropyl groups in the target compound, which prioritize hydrophobic interactions. Molecular weight (395.5) is comparable, but solubility may differ due to thiophene’s moderate polarity .
N-[2-(Adamantan-1-ylcarbamoyl)phenyl]-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
  • Structural Difference : Adamantane substituent replaces cyclopentyl, and the core is a simpler pyrazole-carboxamide.
  • Impact : Adamantane’s rigid, bulky structure enhances metabolic resistance but may reduce solubility. The absence of benzothiadiazole simplifies the electronic profile, focusing interactions on the pyrazole and adamantane moieties .

Biological Activity

N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound recognized for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Molecular Formula : C₁₈H₂₁N₃O₂S
  • Molecular Weight : 353.44 g/mol
  • Functional Groups : Pyrazole ring, carboxamide group, and benzothiadiazole moiety.

This structural arrangement contributes to its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Key findings include:

  • Reduction in Edema : The compound demonstrated a marked decrease in edema in animal models.
  • Inhibition of Pro-inflammatory Cytokines : It effectively downregulates levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.

The mechanism through which this compound exerts its biological effects primarily involves:

  • NF-κB Pathway Inhibition : The compound suppresses the activation of NF-κB, a transcription factor that plays a pivotal role in regulating immune response and inflammation.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes implicated in various disease states. Notably:

  • Cathepsin Inhibition : Preliminary studies suggest it may inhibit cathepsins, which are linked to cancer progression and inflammatory diseases.

Case Studies

Study FocusMethodologyFindings
Anti-inflammatory EffectsAnimal ModelSignificant reduction in paw edema and leukocyte migration was observed.
Cytokine ProfilingELISA assaysDownregulation of IL-6 and TNF-α levels post-treatment.
Enzyme ActivityIn vitro assaysDemonstrated inhibition of cathepsin activity with IC50 values indicating potency.

Pharmacological Implications

The pharmacological profile of this compound suggests its potential utility in treating inflammatory disorders and possibly cancer. Its ability to modulate key pathways involved in inflammation and cell proliferation positions it as a candidate for further drug development.

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